

Comparative Analysis of GSK269962A Hydrochloride's Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK269962A hydrochloride

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A comprehensive guide for researchers on the cross-reactivity profile of the potent ROCK inhibitor, **GSK269962A hydrochloride**, with supporting experimental data and protocols.

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), which are critical regulators of cellular contraction, motility, and proliferation.^{[1][2][3]} Its high potency makes it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. However, for researchers aiming to achieve specific pathway inhibition, understanding the cross-reactivity profile of any kinase inhibitor is paramount. This guide provides a comparative analysis of GSK269962A's selectivity against other kinases, supported by available experimental data.

Potency and Selectivity Profile

GSK269962A demonstrates high affinity for both ROCK isoforms, with IC₅₀ values of 1.6 nM for ROCK1 and 4 nM for ROCK2 in cell-free assays.^{[1][2][4]} This potent inhibition of ROCK kinases underlies its various observed biological effects, including vasodilation and anti-inflammatory activities.^{[1][2]}

A key feature of GSK269962A is its high selectivity for ROCK kinases over other related kinases. Studies have shown that it exhibits more than 30-fold selectivity against a panel of other serine/threonine kinases.^{[2][3][4]} This high degree of selectivity minimizes the potential for off-target effects, making it a more precise tool for studying ROCK-specific functions compared to less selective inhibitors.

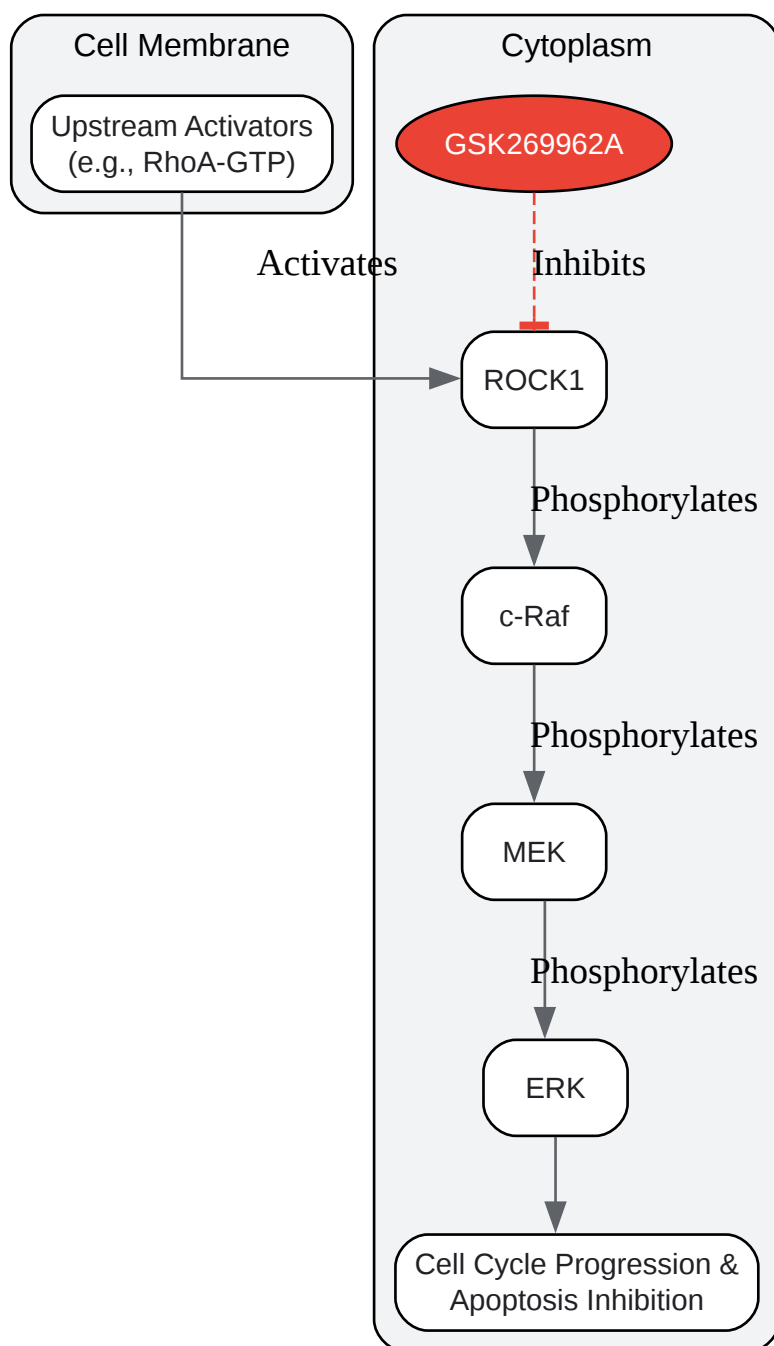
Quantitative Kinase Inhibition Data

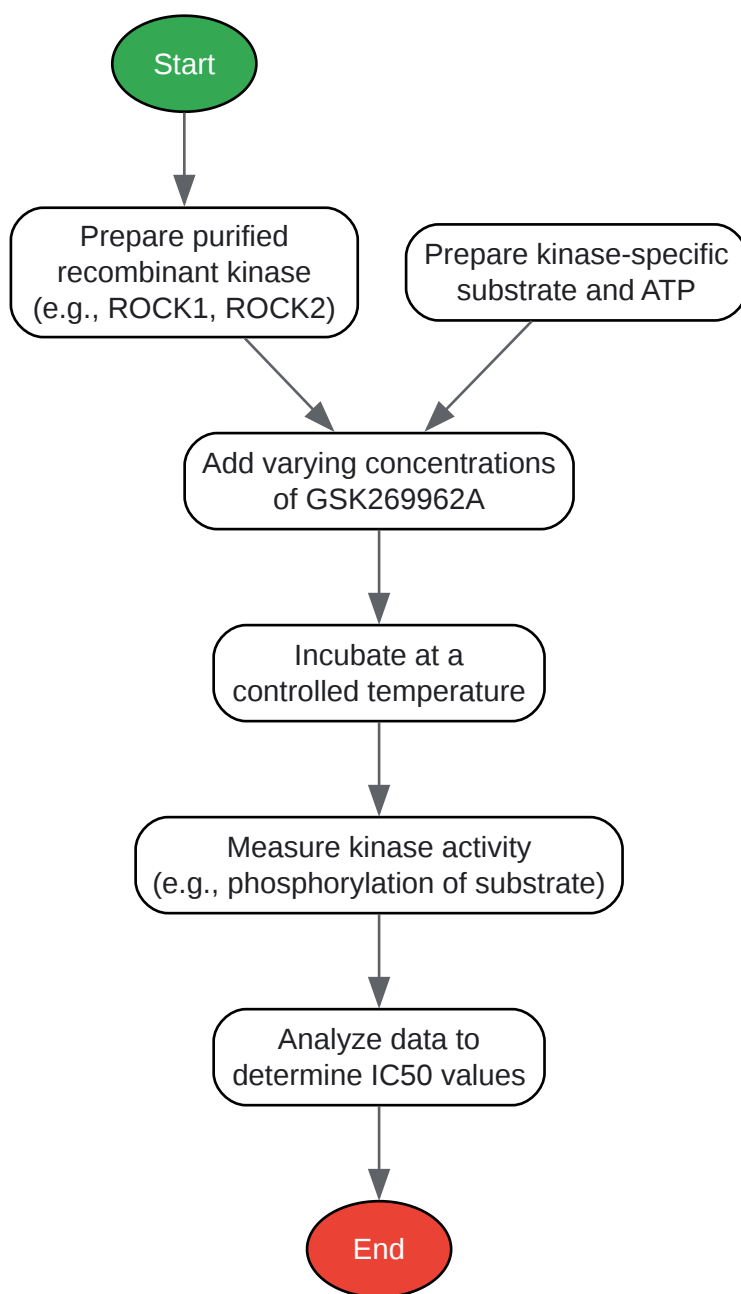
The following table summarizes the inhibitory activity of GSK269962A against its primary targets and a known off-target kinase.

Kinase Target	IC50 (nM)	Fold Selectivity vs. ROCK1	Reference(s)
ROCK1	1.6	-	[1][2][4]
ROCK2	4	2.5x	[1][2][4]
MSK1	49	30.6x	[4]
RSK1	Reported off-target activity, specific IC50 not available.	-	

Signaling Pathway Inhibition

GSK269962A primarily exerts its effects by inhibiting the ROCK signaling pathway. In the context of acute myeloid leukemia (AML), GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling cascade.[4] This inhibition leads to cell cycle arrest in the G2 phase and induces apoptosis in AML cells.[4]





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- To cite this document: BenchChem. [Comparative Analysis of GSK269962A Hydrochloride's Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607800#cross-reactivity-of-gsk269962a-hydrochloride-with-other-kinases]

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